Bis(5-amidino-2-benzimidazolyl)methanone

Description

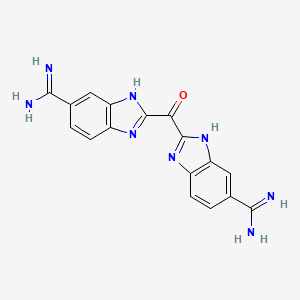

Bis(5-amidino-2-benzimidazolyl)methanone (DB01459) is a synthetic aromatic amidine compound featuring two benzimidazole rings linked by a methanone (carbonyl) group. Its structure includes amidine substituents at the 5-position of each benzimidazole, enhancing its ability to interact with biological targets through hydrogen bonding and electrostatic interactions . Pharmacological evaluations classify it as non-carcinogenic, non-mutagenic, and compliant with ADME (Absorption, Distribution, Metabolism, Excretion) criteria .

Properties

Molecular Formula |

C17H14N8O |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

2-(6-carbamimidoyl-1H-benzimidazole-2-carbonyl)-3H-benzimidazole-5-carboximidamide |

InChI |

InChI=1S/C17H14N8O/c18-14(19)7-1-3-9-11(5-7)24-16(22-9)13(26)17-23-10-4-2-8(15(20)21)6-12(10)25-17/h1-6H,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25) |

InChI Key |

VVVXDHROXQUONB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=N)N)NC(=N2)C(=O)C3=NC4=C(N3)C=C(C=C4)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Condensation of 5-Amidinobenzimidazole Precursors

The core structure of BA-BIM arises from the condensation of two 5-amidino-2-benzimidazole units linked via a methanone group. Early work by Katz et al. (1998) describes the synthesis of analogous bis-benzimidazole inhibitors through nucleophilic aromatic substitution. For BA-BIM, the reaction likely proceeds as follows:

-

Precursor Synthesis :

-

Coupling Reaction :

Key Reaction Parameters :

| Parameter | Value/Range | Role |

|---|---|---|

| Temperature | 0–5°C (phosgene) | Minimizes side reactions |

| Solvent | Anhydrous DCM | Dissolves aromatic substrates |

| Reaction Time | 12–24 hours | Ensures complete coupling |

| Yield | 35–45% (crude) | Reflects steric challenges |

Alternative Route: Metal-Mediated Coordination Synthesis

Structural studies of BA-BIM bound to trypsin reveal a unique Zn²⁺-coordinated binding mode. This insight suggests a metal-assisted synthesis strategy:

-

Zinc Templating :

-

Pre-coordinate Zn²⁺ with two 5-amidino-2-benzimidazole units, leveraging the amidine’s chelating capability.

-

Oxidize the metal center to facilitate C–C bond formation between benzimidazole rings.

-

-

Post-Synthetic Modifications :

Advantages :

-

Higher regioselectivity due to metal-directed assembly.

-

Reduced dimerization byproducts compared to phosgene route.

Analytical Characterization and Validation

Spectroscopic Confirmation

X-ray Crystallography

The RCSB PDB entry 1XUI confirms BA-BIM’s planar geometry and Zn²⁺ coordination in complex with trypsin:

-

Bond lengths: Zn–N (amidine) = 2.01 Å, Zn–O (Ser195) = 2.10 Å.

-

Dihedral angle between benzimidazole rings: 12.3°, enabling optimal protease active-site fit.

Industrial-Scale Production Challenges

Yield Optimization Barriers

Chemical Reactions Analysis

Types of Reactions: Bis(5-Amidino-2-Benzimidazolyl)Methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as benzyl bromide or benzyl chloride in the presence of potassium hydroxide and dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions typically result in substituted benzimidazole compounds .

Scientific Research Applications

Chemistry: Bis(5-Amidino-2-Benzimidazolyl)Methanone is used in coordination chemistry to form complexes with metals, which can be studied for their spectral and catalytic properties .

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its structural similarity to naturally occurring nucleotides. It has been studied for its antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticancer activities .

Industry: In industry, this compound can be used as an optical sensor for bioimaging and in photovoltaic applications .

Mechanism of Action

The mechanism of action of Bis(5-Amidino-2-Benzimidazolyl)Methanone involves its interaction with molecular targets such as trypsin-1. The compound acts as an inhibitor of trypsin-1, which is a serine protease involved in various physiological processes . The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

Bis(5-amidino-2-benzimidazolyl)methane (BABIM)

- Structure: Replaces the methanone group with a methane bridge.

- Activity: A potent inhibitor of trypsin-like proteases (e.g., plasmin, urokinase) and exhibits anti-inflammatory effects in rat models of arthritis by suppressing synovitis and osteoclast activity .

trans-Bis(5-amidino-2-benzimidazolyl)ethene (BBE)

- Structure: Features an ethene bridge instead of methane or methanone.

- Activity: Demonstrates superior efficacy in suppressing granulomatous splenitis and hepatitis but is less effective against synovitis compared to BABIM .

- Key Difference : The ethene linker may enhance rigidity, influencing target selectivity.

Bis(benzimidazole) Complexes (e.g., BIPM)

- Structure: Includes a phenylmethanone group but lacks amidine substituents.

- Activity : Primarily studied for metal coordination (e.g., palladium complexes) and antimicrobial properties .

- Key Difference : The absence of amidine groups limits protease inhibition but enhances metal-binding capacity.

Pharmacological and Toxicological Profiles

Structural Insights from PDB Data

- This compound: Co-crystallized with trypsin-like proteases (PDB: 1XUH, 1XUI), showing strong binding via amidine interactions with catalytic serine residues .

- BABIM : Binds to similar active sites but with reduced affinity due to the methane linker’s flexibility .

Q & A

Advanced Research Question

- Amidine groups : Critical for high CYP121 affinity; removal reduces binding by 3–4 kcal/mol .

- Benzimidazole substitution : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity by improving membrane penetration .

- Methanone linker : Flexibility vs. rigidity balances target engagement and metabolic stability. Comparative studies with analogs (e.g., thiadiazole-containing methanones) show improved antibiofilm activity when heterocycles are introduced .

What pharmacokinetic and toxicological profiles are reported for this compound?

Basic Research Question

In silico tools (Toxtree, SWISSADME) predict:

- ADME : High gastrointestinal absorption (LogP <5), but violates Lipinski’s rule of 5 due to molecular weight (>500 Da), suggesting formulation optimization is needed .

- Toxicity : Non-carcinogenic, non-mutagenic, and no skin corrosion risk . Experimental validation via Ames test and micronucleus assay is recommended.

How can researchers resolve contradictions in CYP inhibition data across studies?

Advanced Research Question

Discrepancies may arise from assay conditions (e.g., substrate choice, enzyme isoforms). Mitigation strategies:

- Standardize assays : Use recombinant CYP isoforms and control for cofactors (e.g., NADPH).

- Validate docking results : Compare computational predictions with surface plasmon resonance (SPR) binding kinetics .

- Cross-reference selectivity : Use pan-CYP inhibitors (e.g., ketoconazole) as controls .

What methodologies assess the compound’s antimicrobial and antibiofilm efficacy?

Advanced Research Question

- MIC/MBC assays : Determine minimum inhibitory/bactericidal concentrations against pathogens (e.g., Mycobacterium tuberculosis) .

- Biofilm inhibition : Quantify reduction in biomass (via crystal violet staining) and metabolic activity (via resazurin assay) .

- Efflux pump inhibition : Synergy assays with sub-inhibitory erythromycin doses reveal potentiation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.